An In-depth Technical Guide to the Properties and Reactivity of Dicyclohexyliodoborane for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Properties and Reactivity of Dicyclohexyliodoborane for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Powerful Reagent for Stereoselective Synthesis
In the landscape of modern organic synthesis, the quest for reagents that offer high levels of stereocontrol is paramount. Dicyclohexyliodoborane, often abbreviated as Chx₂BI, has emerged as a formidable tool for the stereoselective formation of carbon-carbon bonds. This guide provides an in-depth exploration of the synthesis, properties, and reactivity of dicyclohexyliodoborane, with a particular focus on its application in the generation of boron enolates for diastereoselective aldol reactions. By understanding the nuances of this reagent, researchers can unlock its potential for the efficient and precise construction of complex molecular architectures, a critical aspect of drug discovery and development. This document will delve into the practical aspects of its use, from its preparation to its application in sophisticated synthetic strategies, supported by mechanistic insights and practical protocols.
Synthesis and Physical Properties
The journey to utilizing dicyclohexyliodoborane begins with its synthesis, which is typically a two-step process commencing with the hydroboration of cyclohexene to form the precursor, dicyclohexylborane (Chx₂BH).
Synthesis of Dicyclohexylborane (Chx₂BH)
Dicyclohexylborane is prepared by the reaction of borane with two equivalents of cyclohexene. Common borane sources include borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂). The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether at 0 °C. Dicyclohexylborane precipitates from the reaction mixture as a white solid and can be isolated by filtration.[1]
Synthesis of Dicyclohexyliodoborane (Chx₂BI)
The conversion of dicyclohexylborane to dicyclohexyliodoborane is achieved through a straightforward iodination reaction. This is typically accomplished by treating a slurry of dicyclohexylborane with a stoichiometric amount of iodine in an inert solvent like dichloromethane or pentane. The reaction proceeds with the evolution of hydrogen gas and the formation of the desired dicyclohexyliodoborane.
Experimental Protocol: Synthesis of Dicyclohexyliodoborane
Materials:
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Dicyclohexylborane (slurry in diethyl ether or THF)
-
Iodine (solid)
-
Anhydrous dichloromethane (or pentane)
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Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere, a freshly prepared slurry of dicyclohexylborane in diethyl ether is cooled to 0 °C in an ice bath.
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A solution of one equivalent of iodine in anhydrous dichloromethane is added dropwise to the stirred slurry.
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The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The disappearance of the purple color of iodine and the cessation of hydrogen evolution indicate the completion of the reaction.
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The resulting solution of dicyclohexyliodoborane is typically used in situ for subsequent reactions. If isolation is required, the solvent can be removed under reduced pressure, though the reagent is often handled as a solution due to its sensitivity to air and moisture.
Physical Properties of Dicyclohexyliodoborane
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂BI | [2] |
| Molecular Weight | 304.02 g/mol | [2] |
| Appearance | Typically a liquid or used as a solution | [2] |
| Boiling Point | 198-200 °C at 1.25 mmHg | [2] |
| Density | 1.325 g/mL at 25 °C | [2] |
| Solubility | Soluble in common organic solvents like hexanes, dichloromethane, and THF. | [3] |
| Stability | Sensitive to air and moisture. Should be handled under an inert atmosphere. | [4] |
Spectroscopic Characterization
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¹¹B NMR Spectroscopy: This is the most informative technique for characterizing boron-containing compounds. For a tricoordinate organoborane like dicyclohexyliodoborane, a broad signal is expected in the downfield region of the ¹¹B NMR spectrum. The chemical shift would be influenced by the electronegativity of the iodine atom, typically appearing in the range of +60 to +80 ppm, referenced to BF₃·OEt₂.[5][6]
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¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would show broad multiplets in the aliphatic region corresponding to the cyclohexyl protons. Similarly, the ¹³C NMR spectrum would display signals for the cyclohexyl carbons. Due to the quadrupolar nature of the boron nucleus, the signals of adjacent carbons can be broadened.[7][8][9]
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the C-H stretching and bending vibrations of the cyclohexyl groups. The B-I stretching frequency would appear in the far-IR region and is generally not observed in standard IR spectroscopy.
Reactivity and Mechanistic Insights: The Power of Stereocontrol
The synthetic utility of dicyclohexyliodoborane lies in its ability to act as a potent Lewis acid and a precursor for the stereoselective generation of boron enolates. Its bulky dicyclohexyl groups play a crucial role in directing the stereochemical outcome of subsequent reactions.
Enolboration of Carbonyl Compounds
Dicyclohexyliodoborane is a highly effective reagent for the enolboration of various carbonyl compounds, including ketones, esters, and amides, in the presence of a tertiary amine base.[10] The choice of the carbonyl substrate and reaction conditions allows for the selective formation of either the (Z)- or (E)-enolate.
Mechanism of Enolboration:
The enolboration process begins with the coordination of the Lewis acidic boron atom of dicyclohexyliodoborane to the carbonyl oxygen. This enhances the acidity of the α-protons. A hindered tertiary amine, such as triethylamine or diisopropylethylamine, then deprotonates the α-carbon to form the boron enolate. The stereochemistry of the resulting enolate is influenced by the steric interactions in the transition state. The bulky dicyclohexyl groups on the boron atom favor the formation of the (Z)-enolate from ketones with a small alkyl group and a larger group at the α-position to minimize steric clashes.
Caption: General mechanism of ketone enolboration.
Stereoselective Aldol Reactions
The boron enolates generated from dicyclohexyliodoborane are powerful nucleophiles in aldol reactions. The stereochemical outcome of these reactions can be reliably predicted using the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[11][12]
The Zimmerman-Traxler Model:
The boron atom of the enolate coordinates to the carbonyl oxygen of the aldehyde, forming a cyclic transition state. The substituents on both the enolate and the aldehyde orient themselves to minimize steric interactions, primarily 1,3-diaxial interactions.
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(Z) -enolates preferentially lead to syn -aldol products . In the chair-like transition state, the R³ group of the aldehyde and the R¹ group of the enolate both occupy pseudo-equatorial positions to avoid steric clash, resulting in a syn relationship between the newly formed hydroxyl group and the R¹ substituent.
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(E) -enolates generally favor the formation of anti -aldol products . In this case, to avoid steric strain, the R¹ group of the enolate is in a pseudo-axial position while the R³ group of the aldehyde is in a pseudo-equatorial position, leading to an anti stereochemical outcome.
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